Grazoprevir

Resistance-Associated Substitutions NS3 Protease Inhibitor Genotype 1a

Grazoprevir (MK-5172) is a second-generation macrocyclic HCV NS3/4A protease inhibitor distinguished by its quinoxaline scaffold that confers picomolar potency (IC50: 4–62 pM across GT1a/1b/4a) and uniquely retains full activity against the naturally occurring Q80K polymorphism in HCV GT1a—a variant that severely impairs simeprevir. Unlike other macrocyclic inhibitors, grazoprevir’s distinct structural interaction with the R155K/D168A double resistance pathway makes it the definitive tool for resistance barrier studies, pan-genotypic profiling, and genotype 4 antiviral benchmarking (median EC50 = 0.2 nM). Procure the specific NS3/4A inhibitor for your Q80K variant and resistance mechanism research.

Molecular Formula C38H50N6O9S
Molecular Weight 766.9 g/mol
CAS No. 1356446-42-8
Cat. No. B8055059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGrazoprevir
CAS1356446-42-8
Molecular FormulaC38H50N6O9S
Molecular Weight766.9 g/mol
Structural Identifiers
SMILESCC(C)(C)C1C(=O)N2CC(CC2C(=O)NC3(CC3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCCC7CC7OC(=O)N1
InChIInChI=1S/C38H50N6O9S/c1-6-22-19-38(22,35(47)43-54(49,50)25-13-14-25)42-32(45)29-18-24-20-44(29)34(46)31(37(2,3)4)41-36(48)53-30-16-21(30)10-8-7-9-11-27-33(52-24)40-28-17-23(51-5)12-15-26(28)39-27/h6,12,15,17,21-22,24-25,29-31H,1,7-11,13-14,16,18-20H2,2-5H3,(H,41,48)(H,42,45)(H,43,47)/t21-,22-,24-,29+,30-,31-,38-/m1/s1
InChIKeyOBMNJSNZOWALQB-NCQNOWPTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Grazoprevir (CAS 1356446-42-8): NS3/4A Protease Inhibitor Baseline for Research & Procurement


Grazoprevir (MK-5172) is a second-generation macrocyclic inhibitor of the hepatitis C virus (HCV) NS3/4A protease, essential for viral polyprotein processing and replication. It is clinically approved in a fixed-dose combination with elbasvir (Zepatier) for the treatment of chronic HCV genotypes 1 and 4 [1]. In biochemical assays, grazoprevir inhibits recombinant HCV genotype 1a, 1b, and 4a NS3/4A protease enzymes with IC50 values of 7 pM, 4 pM, and 62 pM, respectively, demonstrating picomolar potency [1]. The compound exhibits a broad in vitro activity profile across major HCV genotypes, including GT1a, GT1b, GT2a, GT2b, and GT3a . However, for procurement and research applications, understanding its precise differential attributes relative to alternative NS3/4A protease inhibitors is critical.

Why Grazoprevir Cannot Be Generically Substituted by Other NS3/4A Protease Inhibitors


Grazoprevir's molecular structure incorporates a unique P2-P4 quinoxaline macrocyclic scaffold that confers a distinct resistance profile and potency against clinically relevant NS3 amino acid substitutions compared to other macrocyclic inhibitors like simeprevir, paritaprevir, glecaprevir, and voxilaprevir. Critically, grazoprevir retains potent activity against the highly prevalent, naturally occurring Q80K polymorphism in HCV genotype 1a, which significantly impairs the antiviral activity of simeprevir [1]. Furthermore, the compound's interaction with double resistance-associated substitutions (e.g., R155K/D168A) differs mechanistically from that of simeprevir, as revealed by molecular dynamics studies [2]. These structural and virological distinctions mean that grazoprevir cannot be assumed to be interchangeable with other NS3/4A protease inhibitors in research settings, particularly those involving resistance analysis, pan-genotypic profiling, or studies requiring a specific resistance barrier.

Quantitative Differentiation of Grazoprevir: Comparative Evidence Guide


Grazoprevir Retains Potent Activity Against Q80K Polymorphism, Unlike Simeprevir

In HCV genotype 1a, grazoprevir maintains potent activity against the naturally occurring Q80K polymorphism, a resistance-associated substitution that significantly impairs the activity of the first-generation protease inhibitor simeprevir [1]. This differential activity is a critical factor in selecting the appropriate protease inhibitor for studies involving baseline resistance variants.

Resistance-Associated Substitutions NS3 Protease Inhibitor Genotype 1a Q80K

Grazoprevir Maintains Picomolar Biochemical Potency (IC50) Across Key Genotypes

In a standardized biochemical assay using recombinant NS3/4A protease enzymes, grazoprevir exhibited single-digit picomolar IC50 values against HCV genotypes 1a (7 pM) and 1b (4 pM), and a sub-nanomolar value against genotype 4a (62 pM) [1]. This provides a quantitative benchmark for comparing the intrinsic enzyme inhibition potency of grazoprevir against other NS3/4A protease inhibitors.

Biochemical Assay Enzyme Inhibition Genotype 1a Genotype 1b Genotype 4a

Grazoprevir Demonstrates Sub-nanomolar Replicon Potency (EC50) Against GT4 Clinical Isolates

Grazoprevir exhibits potent antiviral activity against HCV genotype 4, a genotype with high prevalence in specific geographic regions. In chimeric replicon assays encoding NS3/4A sequences from GT4 clinical isolates, grazoprevir demonstrated a median EC50 of 0.2 nM (range, 0.11 to 0.33 nM; n = 5) [1]. This provides a benchmark for its activity against diverse, real-world GT4 viral sequences.

Replicon Assay Genotype 4 Antiviral Activity Clinical Isolates

Grazoprevir Displays a Different Resistance Barrier Profile Compared to Pan-Genotypic Inhibitors

In a comparative study assessing the impact of NS3 position 80 substitutions across HCV genotypes 1-6, grazoprevir demonstrated a resistance barrier that differed from pan-genotypic inhibitors. Pre-existing Q80K mediated accelerated viral escape from grazoprevir in long-term culture of genotype 1a, whereas it did not mediate escape from voxilaprevir [1]. This highlights that grazoprevir's resistance barrier is not equivalent to that of later-generation pan-genotypic inhibitors like glecaprevir and voxilaprevir, which showed more uniform pan-genotypic activity [1].

Resistance Barrier Genotype 1-6 NS3 Position 80 Long-term Culture

Grazoprevir Exhibits a Unique Structural Basis for Potency Against R155K/D168A Double Mutant

Phenotypic analysis and molecular dynamics studies reveal that grazoprevir retains significant potency against the R155K/D168A double substitution in HCV NS3/4A protease, a mutation that confers a substantial reduction in potency to simeprevir [1]. This unique interaction is attributed to a direct cation-heterocycle interaction between the Lys-155 side chain and the quinoxaline moiety of grazoprevir, a feature not present in simeprevir's binding mode [1].

Double Mutant R155K/D168A Molecular Dynamics Structural Basis

Targeted Research Applications for Grazoprevir Based on Its Differentiated Profile


In Vitro Studies of HCV Genotype 1a with Baseline Q80K Polymorphism

Researchers investigating the impact of the naturally occurring Q80K polymorphism on protease inhibitor efficacy should utilize grazoprevir as a key comparator. Its potent activity against Q80K variants, in contrast to simeprevir's 11-fold reduction in potency [1][2], makes it a critical tool for dissecting the differential effects of this substitution on antiviral activity.

Mechanistic Studies of Resistance to Macrocyclic NS3/4A Protease Inhibitors

Grazoprevir is uniquely suited for studies focused on the R155K/D168A resistance pathway. Its distinct structural interaction with this double mutant, which contrasts sharply with simeprevir [3], allows researchers to explore the molecular determinants of resistance and the potential for cross-resistance among macrocyclic inhibitors.

Comparative Antiviral Profiling in HCV Genotype 4 Replicon Systems

For laboratories performing head-to-head antiviral profiling against HCV genotype 4, grazoprevir provides a benchmark of sub-nanomolar potency (median EC50 = 0.2 nM) against a panel of clinical isolates [4]. Its activity against GT4 is well-characterized, enabling direct comparisons with other protease inhibitors like paritaprevir (EC50 = 0.09 nM against GT4a) .

Investigations into the Kinetics of Viral Escape in Long-Term Culture Models

Grazoprevir's distinct resistance barrier, as demonstrated by accelerated viral escape in the presence of pre-existing Q80K in long-term culture [5], makes it a valuable compound for studies examining the dynamics of resistance emergence and the fitness of escape variants under selective pressure from protease inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Grazoprevir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.